N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Description
Historical Context and Discovery
The synthesis of N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride emerged from broader advancements in thiocarbamoyl chloride chemistry during the late 20th century. Thiocarbamoyl halides gained prominence as precursors for agrochemicals and pharmaceuticals, driven by their ability to introduce sulfur-containing functional groups. While the exact date of this compound’s first synthesis is not explicitly documented, its development aligns with methodologies reported for analogous thiocarbamoyl chlorides, such as the reaction of secondary amines with thiophosgene or chlorination of thiocarbamates.
The compound’s structural design reflects strategic modifications to enhance reactivity and solubility. The 3-methoxyphenyl group provides electron-donating effects that stabilize the carbamothioyl chloride moiety, while the methyl group on the nitrogen atom moderates steric hindrance during nucleophilic attacks. These features have made it a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-11(9(10)13)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYOBNDEKFDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374879 | |
| Record name | N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83508-58-1 | |
| Record name | N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83508-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
N-Methylation of 3-Methoxyaniline
- Method: Reductive methylation or alkylation of 3-methoxyaniline with methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke methylation).
- Conditions: Typically conducted in an inert solvent such as ethanol or acetonitrile, under reflux or room temperature depending on the methylation reagent.
- Notes: Careful control of stoichiometry is necessary to avoid over-alkylation.
Formation of N-Methyl-N-(3-methoxyphenyl)thiocarbamoyl Intermediate
- Method: Reaction of N-methyl-3-methoxyaniline with thiophosgene (CSCl2) or equivalent thiocarbonyl transfer reagents.
- Reaction: The nucleophilic aromatic amine attacks thiophosgene, replacing one chlorine atom to form the thiocarbamoyl chloride intermediate.
- Conditions: Typically performed in anhydrous solvents such as dichloromethane or chloroform at low temperatures (0–5°C) to control reactivity and prevent side reactions.
- Safety: Thiophosgene is highly toxic and requires strict handling protocols.
Isolation and Purification
- Purification: The crude product is purified by recrystallization or column chromatography.
- Characterization: Confirmed by spectroscopic methods such as NMR, IR (noting the characteristic thiocarbamoyl chloride stretch near 1400 cm⁻¹), and mass spectrometry.
Alternative Synthetic Routes and Considerations
- Use of N-Methylcarbamothioyl Precursors: Some syntheses start from N-methylcarbamothioic acid derivatives, which are then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield the carbamothioyl chloride.
- Stepwise Synthesis: In some cases, the 3-methoxyphenyl is introduced after formation of the methylcarbamothioyl chloride through nucleophilic substitution.
- Avoidance of Sodium Cyanide: While cyanide-based methods exist for related compounds, they are avoided due to toxicity concerns.
Comparative Data Table of Preparation Parameters for Related N-Aryl-N-methylcarbamothioyl Chlorides
| Step | Reagents/Conditions | Notes/Challenges | Yield Range (%) | References |
|---|---|---|---|---|
| N-Methylation of 3-methoxyaniline | Methyl iodide / formaldehyde + formic acid | Control to prevent over-alkylation | 80–95 | General synthetic protocols |
| Thiocarbonylation | Thiophosgene in DCM, 0–5°C | Toxic reagent; requires inert atmosphere | 70–85 | Analogous thiocarbamoyl syntheses |
| Chlorination of thiocarbamoyl intermediate | SOCl2 or PCl5, reflux or room temp | Moisture sensitive; careful temperature control | 75–90 | Standard chlorination methods |
Research Findings and Analysis
- Reactivity: The presence of the methoxy group at the 3-position of the phenyl ring exerts an electron-donating effect, which can enhance the nucleophilicity of the aniline nitrogen, potentially facilitating thiocarbonylation reactions.
- Selectivity: Methylation prior to thiocarbonylation is critical to avoid polysubstitution and side reactions.
- Safety and Environmental Impact: Use of thiophosgene and chlorinating agents necessitates stringent safety measures and proper waste disposal protocols.
- Optimization: Microwave-assisted synthesis and controlled temperature protocols have been reported to improve yields and reduce reaction times for related thiocarbamoyl chloride compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-methoxyphenyl)-N-methylcarbamothioyl amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride can be synthesized through various methods, typically involving the reaction of 3-methoxyphenylamine with methyl isothiocyanate. The resulting compound is characterized by its unique chemical structure, which includes a carbamothioyl group that contributes to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of carbamothioyl compounds demonstrated promising antibacterial effects, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Antitumor Activity
The compound's antitumor properties have also been investigated. Research indicates that related thiourea derivatives possess notable anticancer activity against various cancer cell lines. These compounds interact with cellular mechanisms, potentially leading to apoptosis in cancer cells . The structural features of this compound may enhance its efficacy as an anticancer agent.
Herbicidal Activity
This compound has been studied for its herbicidal properties. Compounds with similar structures have shown effectiveness in controlling weed populations, making them valuable in agricultural settings . The application of such compounds could lead to more sustainable farming practices by reducing reliance on traditional herbicides.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 3-methoxy group in N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride acts as an electron donor, enhancing nucleophilicity at the sulfur atom compared to electron-withdrawing substituents (e.g., 4-Br in ). This difference impacts reaction rates and selectivity in cycloaddition or substitution reactions.
- Steric Considerations : The methoxy group’s ortho/para-directing nature contrasts with bulky substituents (e.g., trifluoromethyl in EP3348550A1 derivatives), which may hinder access to the reactive thiocarbamoyl center .
- Functional Group Reactivity : Carbamothioyl chlorides (R₂NC(S)Cl) exhibit higher electrophilicity at the sulfur atom compared to carbamoyl chlorides (R₂NC(O)Cl), enabling distinct reaction pathways such as thioether formation or participation in radical reactions .
Physicochemical Properties
Table 3: Comparative Physical Properties
Insights :
- Solubility : The methoxy group improves solubility in polar aprotic solvents compared to halogenated analogs, facilitating use in solution-phase synthesis .
- Stability : Thiocarbamoyl chlorides generally require anhydrous conditions due to hydrolytic sensitivity, whereas acetamide derivatives (e.g., ) are more stable under ambient conditions.
Biological Activity
Overview
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a methoxy group on the phenyl ring and is part of the carbamothioyl chloride class, which can undergo various chemical reactions that may enhance its biological efficacy.
The compound's structure allows it to act as an electrophile , interacting with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, contributing to its biological activity. The primary reactions it undergoes include:
- Nucleophilic Substitution Reactions : The chloride group can be replaced by amines, alcohols, or thiols, leading to various derivatives.
- Oxidation and Reduction Reactions : These reactions can yield different products that may exhibit enhanced biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies involving similar compounds, it was found that derivatives showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Antimicrobial Activity | Target Strains |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Related Carbamothioyl Compounds | Variable | Bacillus subtilis, Shigella flexneri |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. The compound has shown promising results in inhibiting cell growth in lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) .
A detailed study demonstrated that compounds with structural similarities exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.
Case Studies
- Antimalarial Evaluation : A study on related compounds evaluated their antimalarial activity, suggesting that modifications in the structure could enhance efficacy against malaria parasites .
- Insecticidal Properties : Research on anthranilic diamides containing acylthiourea showed insecticidal activities against pests like Mythimna separata and Culex pipiens pallens, indicating a broader potential for biological applications beyond human health .
Q & A
Q. What are the key synthetic routes for N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride, and what reagents are critical for its formation?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves:
- Step 1 : Formation of the carbamate intermediate by reacting 3-methoxyaniline with methyl isocyanate.
- Step 2 : Thiochlorination using thionyl chloride (SOCl₂) or phosphorus pentasulfide (P₂S₅) to replace the oxygen atom with sulfur and introduce the chloride group .
- Critical reagents include SOCl₂ (for chlorination) and Pd catalysts (for coupling reactions in derivatives). For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Cs₂CO₃ as a base .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm for OCH₃) and methyl carbamate (δ ~3.1 ppm for N-CH₃). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves molecular geometry, including bond lengths (e.g., C-S: ~1.65 Å) and intermolecular interactions (e.g., hydrogen bonding in derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling reactions involving this compound to improve yields?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency with aryl boronic acids. Lower catalyst loading (1–5 mol%) reduces costs .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C improve reaction kinetics. For example, refluxing THF with Cs₂CO₃ achieves >80% yield in Suzuki couplings .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates pure products. Melting point analysis validates crystallinity (e.g., 125–127°C for biphenyl derivatives) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide derivatives) to identify anomalies in peak splitting or shifts .
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aiding interpretation of conflicting experimental data .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as seen in studies of hydrogen-bonded networks in carbostyril derivatives .
Q. How do structural modifications at the methoxy group influence the biological activity of carbamothioyl chloride derivatives?
- Methodological Answer :
- Substituent Effects : Replacing the methoxy group with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, trifluoromethyl groups improve TRPV1 antagonist activity .
- Bioactivity Assays : In vitro autoradiography (e.g., carbon-11 labeling) evaluates receptor binding affinity. Derivatives with 3-methoxy substituents show higher selectivity for TRPV1 (IC₅₀ ~18 nM) compared to non-substituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
